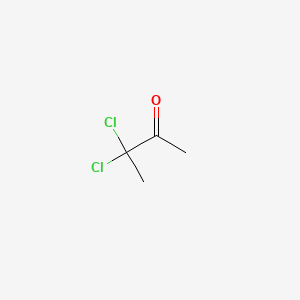

3,3-Dichlorobutan-2-one

Description

Contextualization within Halogenated Organic Compound Chemistry

Halogenated organic compounds are a broad class of molecules that are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The incorporation of a halogen alters the electronic properties and reactivity of an organic molecule in predictable ways. upenn.edu The high electronegativity of halogens, particularly chlorine, creates a dipole moment in the carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.

These compounds are ubiquitous in medicinal chemistry, agrochemicals, and materials science. nih.gov The formation of halogenated volatile organic compounds can also occur from common household products. acs.orgacs.org Within this extensive family, halogenated ketones represent a particularly useful subclass due to the interplay between the carbonyl group and the halogen atoms. The reactivity of these molecules is a composite of the individual functionalities, often leading to unique chemical behavior not observed in monofunctional compounds. Dichlorinated ketones, such as 3,3-Dichlorobutan-2-one, are therefore specialized reagents within the larger toolkit of halogenated organic compounds, prized for their specific synthetic applications.

Overview of Dichlorinated Ketones: Structural Features and Reactivity Principles

The key structural feature of α,α-dichloroketones is the gem-dichloro moiety adjacent to the carbonyl group. In this compound, the two chlorine atoms and the carbonyl oxygen atom exert strong electron-withdrawing inductive effects. This has several consequences for the molecule's reactivity:

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the adjacent chlorine atoms increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic addition reactions.

Reactivity at the α-Carbon: The α-carbon, bonded to two chlorine atoms, becomes a site for nucleophilic substitution, where the chlorine atoms can be displaced.

Acidity of Other α-Hydrogens: While this compound itself does not have hydrogens on the dichlorinated carbon, in other α-chlorinated ketones, the presence of a chlorine atom increases the acidity of the remaining α-hydrogens, facilitating enolate formation.

The primary reactivity principle of dichlorinated ketones is their utility as precursors for a variety of other functional groups and molecular scaffolds. They are important building blocks for the synthesis of heterocyclic compounds like thiazoles. iucr.orgresearchgate.net For example, the reaction of dichloroketones with thioureas or thioamides is a common method for constructing the thiazole (B1198619) ring, a core structure in many biologically active molecules.

Historical Development of this compound in Synthetic Chemistry

The synthesis of α,α-dichloroketones has been a subject of study for many years. Historically, the direct dichlorination of ketones was the most straightforward approach. mdpi.com Early methods often involved harsh and non-selective reagents:

Chlorine Gas (Cl₂): Direct bubbling of chlorine gas through a solution of the parent ketone was an early method. However, this often leads to a mixture of mono-, di-, and trichlorinated products and is difficult to control.

Sulfuryl Chloride (SO₂Cl₂): This reagent offered a more convenient and controllable alternative to chlorine gas for the dichlorination of ketones. nih.gov

Phosphorus Pentachloride (PCl₅): Another classic, yet aggressive, reagent used for the chlorination of ketones.

The development of modern synthetic chemistry has focused on creating milder, more selective, and more environmentally benign methods. These include the use of reagents like N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). mdpi.com More recently, catalytic and electrochemical methods have been developed to improve efficiency and selectivity. For instance, electrocatalytic methods using seawater as a chlorine source have been demonstrated for the synthesis of α,α-dichloroketones from alkynes, highlighting a move towards greener synthetic protocols. mdpi.com While the precise first synthesis of this compound is not detailed in readily available literature, its preparation would have evolved alongside these general advancements in dichlorination methodology.

Rationale for Advanced Academic Investigation of this compound

The continued academic interest in this compound and related dichloroketones is driven by several factors. Primarily, they are recognized as powerful and versatile synthons in organic synthesis. iucr.org The dual functionality of the ketone and the gem-dichloro group allows for complex molecular transformations in a single step or a short sequence of steps.

Advanced academic investigation is focused on:

Development of Novel Synthetic Methods: Researchers are continuously seeking more efficient, selective, and sustainable ways to synthesize these compounds. This includes the development of novel catalytic systems that can operate under mild conditions with high atom economy. mdpi.comnih.gov

Exploring New Reactivity Patterns: Studies aim to uncover new ways in which the unique electronic structure of dichloroketones can be exploited. This includes their use in cycloaddition reactions and as precursors to other reactive intermediates. researchgate.net

Application in Target-Oriented Synthesis: this compound serves as a key starting material or intermediate in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. For example, it can be used as a precursor in the synthesis of the anticonvulsant drug phenobarbital. ontosight.ai Its role in constructing heterocyclic systems like thiazoles and oxazolidinones further underscores its importance in medicinal chemistry research. researchgate.net The synthesis of an adrenocortical carcinoma treatment drug, mitotane, has been demonstrated using an α,α-dichloroketone building block. mdpi.com

The pursuit of novel synthetic strategies and the application of these dichlorinated building blocks in the synthesis of valuable, complex molecules provide a strong rationale for their continued and advanced academic investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆Cl₂O |

| Molecular Weight | 140.99 g/mol |

| CAS Number | 2648-57-9 |

| Appearance | Colorless liquid ontosight.ai |

| Boiling Point | 129-130 °C ontosight.ai |

| Melting Point | -20 °C ontosight.ai |

| Density | 1.23 g/cm³ ontosight.ai |

Table 2: General Synthetic Approaches to α,α-Dichloroketones

| Method | Reagents | Characteristics |

| Direct Ketone Dichlorination | Cl₂, SO₂Cl₂, PCl₅ | Traditional, often harsh conditions, may lack selectivity. mdpi.com |

| Modern Chlorination | N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA) | Milder and more selective reagents. mdpi.com |

| Oxydichlorination of Alkynes | Various oxidants and chlorine sources | Provides access to dichloroketones from a different starting material class. mdpi.com |

| Electrochemical Synthesis | Electrocatalysis (e.g., using seawater) | Green and sustainable approach, avoids stoichiometric toxic reagents. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

2648-57-9 |

|---|---|

Molecular Formula |

C4H6Cl2O |

Molecular Weight |

140.99 g/mol |

IUPAC Name |

3,3-dichlorobutan-2-one |

InChI |

InChI=1S/C4H6Cl2O/c1-3(7)4(2,5)6/h1-2H3 |

InChI Key |

WBVOVRCGXKWAQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dichlorobutan 2 One and Its Precursors

Direct Halogenation Approaches

Direct halogenation involves the introduction of chlorine atoms directly onto the carbon framework of a precursor molecule, most commonly 2-butanone (B6335102). These methods are often favored for their atom economy but can present challenges in controlling selectivity and preventing side reactions.

The direct chlorination of 2-butanone typically proceeds via an acid-catalyzed mechanism involving an enol intermediate. brainly.comvaia.com In the presence of an acid, 2-butanone establishes an equilibrium with its two possible enol tautomers, resulting from the removal of a proton from either the C1 (methyl) or C3 (methylene) position. The electron-rich C=C double bond of the enol form then acts as a nucleophile, attacking an electrophilic chlorine source (e.g., Cl₂). brainly.com This is followed by the deprotonation of the intermediate to regenerate the catalyst and yield the α-chlorinated ketone.

In dilute acid, the enolization of the ketone is the rate-determining step of the reaction. researchgate.net However, as the acidity of the medium increases, the reaction of the enol with the halogenating agent can become rate-limiting, which can influence the product distribution. researchgate.net The reaction can also proceed through a radical mechanism under certain conditions, such as using initiators like hydrogen peroxide.

A significant challenge in the chlorination of unsymmetrical ketones like 2-butanone is controlling the position of halogenation (regioselectivity). Chlorination can occur at the C1 or C3 position, leading to 1-chlorobutanone and 3-chlorobutanone, respectively. nih.gov Studies have shown that under various conditions, chlorination is heavily favored at the C3 position. nih.govsciencemadness.org This preference is attributed to the formation of the more substituted, and thus more thermodynamically stable, enol intermediate.

To achieve dichlorination at the C3 position to form 3,3-dichlorobutan-2-one, further chlorination of the initially formed 3-chlorobutanone is required. The presence of the first electron-withdrawing chlorine atom can deactivate the ketone towards further electrophilic attack, but forcing conditions or specific reagent systems can drive the reaction to completion. One effective method involves using sulfuryl chloride (SO₂Cl₂) in the presence of chlorosulfonic acid. researchgate.net This system is reported to suppress the formation of free chlorine, leading to a significant improvement in the regioselectivity for 3,3-dichlorination in related 2-alkanones. researchgate.net Another reported catalytic system for the dichlorination of methyl ketones to α,α-dichloroketones utilizes iodine and dimethyl sulfoxide (B87167) (DMSO), with hydrochloric acid acting as the chloride source. organic-chemistry.org

The yield and purity of this compound are highly dependent on the specific reagents and conditions employed. The formation of byproducts, including the isomeric 1,3-dichlorobutan-2-one (B96724) and various over-chlorinated species, is a common issue that necessitates careful control and purification. sciencemadness.orgsmolecule.com

Temperature is a critical parameter; in the gas-phase monochlorination of butanone, increasing the temperature was found to increase the relative yields of 1- and 4-chlorobutanone compared to the 3-chloro isomer. nih.gov The presence of oxygen can also dramatically alter the reaction pathway, leading to a significant decrease in chlorobutanone yields and the formation of oxygenated species like acetaldehyde (B116499) and butanedione. nih.gov The choice of chlorinating agent and catalyst is paramount for achieving high selectivity. For example, using sulfuryl chloride with chlorosulfonic acid on 4-methyl-2-pentanone (B128772) resulted in 76-78% selectivity for the 3,3-dichloro product, which was isolated in 70% yield. researchgate.net

Table 1: Summary of Direct Chlorination Methods and Findings

| Reagent System | Substrate | Key Findings | Reference |

| Cl₂ gas | 2-Butanone | Favors formation of 3-chlorobutanone (76% yield) over 1-chloro (3.1%) and 4-chloro (22.5%) isomers in the absence of O₂. nih.gov | nih.gov |

| SO₂Cl₂ / Chlorosulfonic Acid | 4-Methyl-2-pentanone | Significantly improves regioselectivity for 3,3-dichlorination (76-78% selectivity). researchgate.net | researchgate.net |

| I₂ / DMSO / HCl | Methyl Ketones | Provides a method for dichlorination to afford α,α-dichloroketones with good functional-group tolerance. organic-chemistry.org | organic-chemistry.org |

| HCl / H₂O₂ / CuCl₂ | 2-Butanone | A radical-based method reported for monochlorination, resulting in a low yield (12.6%) of 3-chloro-2-butanone. vulcanchem.com | vulcanchem.com |

Indirect Synthetic Routes

Indirect routes to this compound involve the synthesis of a precursor that already contains the required carbon skeleton and chlorine atoms, followed by a final transformation to introduce the ketone functionality.

One potential indirect pathway begins with a pre-functionalized butane (B89635) derivative. For instance, a synthetic route to this compound has been described starting from 2,3-dichlorobutane (B1630595). ontosight.ai This process involves treatment with a base followed by oxidation to yield the target ketone. ontosight.ai The precursor, 2,3-dichlorobutane, can itself be synthesized via the chlorination of butane. ontosight.ai Another approach could involve the hydrolysis of a gem-dichloroalkane. The alkaline hydrolysis of 2,2-dichlorobutane (B1583581) is known to produce 2-butanone, demonstrating the conversion of a dichlorinated carbon to a carbonyl group. doubtnut.com

A more common indirect strategy is the oxidation of a precursor alcohol. The direct precursor, 3,3-dichloro-2-butanol, is a known compound. lookchem.comnih.gov The oxidation of this secondary alcohol to the corresponding ketone is a standard and efficient transformation in organic chemistry. chemistrysteps.com A wide array of oxidizing agents can be employed for this purpose, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) to stronger oxidants such as chromic acid or potassium permanganate (B83412) (KMnO₄). chemistrysteps.comorganic-chemistry.org

Alternatively, the synthesis can proceed from a dichlorinated alkene. Vicinal dichlorides can be prepared from alkenes through various methods, including manganese-catalyzed electrochemical dichlorination. acs.org Another approach involves the oxidative cleavage of a suitably substituted alkene using reagents like ozone (O₃) or potassium permanganate (KMnO₄). pressbooks.pubopenstax.org However, this method's viability depends heavily on the structure of the starting alkene, as it can lead to the cleavage of the carbon skeleton. chemistrysteps.com A more direct transformation involves the use of trichloroisocyanuric acid, which can serve as both an oxidant and a chlorinating agent, converting secondary alcohols directly into α-chloro ketones. organic-chemistry.org

Exploiting Rearrangement Reactions

The synthesis of ketones through molecular rearrangements is a cornerstone of organic chemistry. One of the most relevant and powerful of these is the Pinacol rearrangement, a method that transforms a 1,2-diol (a vicinal diol or glycol) into a carbonyl compound, typically a ketone or aldehyde, under acidic conditions. byjus.comspcmc.ac.in This reaction, first reported in 1860, proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift of an alkyl, aryl, or hydride group. spcmc.ac.inmasterorganicchemistry.com

The mechanism involves four key steps:

Protonation: In an acidic medium, one of the hydroxyl groups of the diol is protonated. byjus.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, a stable leaving group, resulting in the formation of a carbocation. masterorganicchemistry.comchemistrysteps.com When the diol is asymmetrical, the reaction pathway favors the formation of the more stable carbocation. chemistrysteps.com

1,2-Shift: A substituent (e.g., a methyl group) from the adjacent carbon migrates to the positively charged carbon. byjus.com This rearrangement is driven by the formation of a more stable carbocation, which is resonance-stabilized by the remaining oxygen atom. masterorganicchemistry.com

Deprotonation: The oxygen atom, now double-bonded to the carbon, is deprotonated, yielding the final ketone product, known as a pinacolone. byjus.com

While no specific literature documents the synthesis of this compound via a Pinacol rearrangement, a theoretical pathway can be proposed. This hypothetical synthesis would start with a precursor such as 3,4-dichloro-3-methylpentane-2,3-diol . In the presence of a strong acid, the hydroxyl group on the carbon not bearing the chlorine atoms would preferentially be protonated and eliminated as water. This would form a tertiary carbocation, which is more stable. A subsequent 1,2-methyl shift would lead to the formation of the desired this compound after deprotonation. The intramolecular nature of this rearrangement means it avoids crossover products. spcmc.ac.in The viability of such a precursor and its behavior under acidic conditions would require experimental validation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comimist.ma These principles are increasingly critical in the synthesis of highly functionalized molecules like halogenated ketones, which traditionally can involve hazardous reagents and produce significant waste. wikipedia.org

Development of Catalytic and Environmentally Benign Processes

The direct dichlorination of a ketone precursor like Butan-2-one is the most straightforward route to this compound. Greening this transformation focuses on replacing hazardous reagents and solvents with more environmentally benign alternatives and employing catalytic systems.

Catalytic Approaches: Several catalytic systems have been developed for the synthesis of α,α-dichloroketones, which are structurally related to this compound.

Iodine-DMSO System: A catalytic system using Iodine and dimethyl sulfoxide (DMSO) enables the dichlorination of methyl ketones using hydrochloric acid as the chlorine source. This method is noted for being safe, operator-friendly, and having good functional group tolerance. organic-chemistry.org

Copper(II) Chloride: The use of copper(II) chloride in dimethylformamide (DMF) can produce α,α-dichloroketones with high selectivity, with the primary byproduct being easily manageable HCl. researchgate.net

Iron Catalysis: Iron is an attractive metal for sustainable catalysis due to its low cost, abundance, and low toxicity. mdpi.com Iron-catalyzed C-H activation has become a significant area of research for forming new bonds, representing a powerful tool for innovative and sustainable synthesis. mdpi.combohrium.com While a specific iron-catalyzed synthesis for this compound is not prominent, the development of such a process would align strongly with green chemistry principles.

Environmentally Benign Solvents and Reagents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents.

Ionic Liquids: Traditional ketone halogenation often uses polar solvents like DMF and DMSO, which are environmental pollutants. wikipedia.org Room-temperature ionic liquids have been investigated as effective and greener alternatives. Their high polarity can enhance reaction rates, and they can be used with N-halosuccinimides as the halogen source, often eliminating the need for a catalyst or strong acids. wikipedia.org

Solvent-Free Reactions: An efficient method for synthesizing α,α-dichloroketones involves using sulfuryl chloride directly without any solvent or catalyst. This approach offers high yields and a simple procedure. researchgate.net

| Method | Key Reagents/Catalysts | Solvent | Green Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Iodine-Catalyzed | I₂, HCl | DMSO | Catalytic, Safe, High Atom Economy organic-chemistry.org | Use of DMSO solvent wikipedia.org |

| Copper-Mediated | CuCl₂ | DMF | High selectivity, Minimal waste (HCl) researchgate.net | Use of DMF solvent, Stoichiometric copper |

| Solvent-Free | SO₂Cl₂ | None | No solvent, Simple conditions, High yield researchgate.net | Use of corrosive sulfuryl chloride |

| Ionic Liquid | N-halosuccinimide | Ionic Liquid | Avoids polluting solvents, Reduced reaction times wikipedia.org | Cost and recyclability of ionic liquids |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgacs.org The goal is to maximize this incorporation, thereby minimizing waste at the molecular level. acs.org

Calculation: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 rroij.com

For the synthesis of this compound, an ideal reaction would have 100% atom economy.

High Atom Economy Reactions: Addition and rearrangement reactions are inherently high in atom economy. acs.org The direct dichlorination of butan-2-one with Chlorine (Cl₂) is an example of an addition-type reaction (conceptually, as it adds two chlorine atoms and removes two hydrogen atoms) that can be highly atom-economical.

C₄H₈O + 2 Cl₂ → C₄H₆Cl₂O + 2 HCl In this reaction, if HCl is considered a waste product, the atom economy is not 100%. However, methods that utilize the HCl byproduct or use catalytic systems where the chlorine source is fully incorporated are superior. The I₂-DMSO catalyzed reaction is noted for its high atomic economy. organic-chemistry.orgresearchgate.net

Low Atom Economy Reactions: Substitution and elimination reactions, especially those using stoichiometric reagents, tend to have lower atom economy. acs.org Syntheses that require the use of protecting groups, for instance, are inherently less efficient as they add steps and generate more waste. acs.org A hypothetical multi-step synthesis involving protection of the carbonyl group, chlorination, and subsequent deprotection would have a significantly lower atom economy and higher E-Factor (Environmental Factor, which measures the mass ratio of waste to desired product).

Strategies for Waste Minimization:

Use of Catalysts: Catalytic processes are preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, drastically reducing waste. jk-sci.com

Solvent Reduction: Performing reactions in water, or under solvent-free conditions, eliminates a major source of industrial chemical waste. imist.maresearchgate.net

Process Simplification: Reducing the number of synthetic steps (e.g., by avoiding protection/deprotection) directly minimizes waste generation, energy consumption, and the use of auxiliary materials. imist.maacs.org

| Reaction Type | General Atom Economy | Example | Waste Profile |

|---|---|---|---|

| Addition | High | Diels-Alder, Direct Chlorination | Low (ideally zero) |

| Rearrangement | High (100%) | Pinacol Rearrangement acs.org | Very Low (only catalyst loss) |

| Substitution | Low | Williamson Ether Synthesis | High (leaving groups, salts) |

| Elimination | Low | Wittig Reaction | High (phosphine oxide byproduct) |

By applying these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable, efficient, and environmentally responsible methods.

Reactivity and Mechanistic Studies of 3,3 Dichlorobutan 2 One

Nucleophilic Substitution Reactions

The presence of two chlorine atoms on the carbon alpha to the carbonyl group significantly influences the reactivity of 3,3-dichlorobutan-2-one in nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl halide. nih.gov

Mechanism and Stereochemical Outcomes of Chlorine Atom Displacement

The displacement of the chlorine atoms in this compound can proceed through mechanisms analogous to those observed for other α-haloketones. The operative mechanism, either unimolecular nucleophilic substitution (S(_N)1) or bimolecular nucleophilic substitution (S(_N)2), is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

In a typical S(_N)2 mechanism, the nucleophile attacks the α-carbon from the backside relative to the leaving group (a chloride ion), proceeding through a trigonal bipyramidal transition state. This concerted process results in an inversion of the stereochemical configuration at the α-carbon. libretexts.org If the reaction were to proceed sequentially, the first substitution would lead to a monochlorinated ketone, which could then undergo a second substitution.

Alternatively, under conditions that favor the formation of a carbocation intermediate, such as in the presence of a polar protic solvent and a weak nucleophile, an S(_N)1 mechanism may be operative. However, the formation of a carbocation adjacent to a carbonyl group is generally disfavored due to the electron-withdrawing nature of the carbonyl.

A competing reaction pathway, particularly in the presence of a base, is the Favorskii rearrangement. ddugu.ac.inwikipedia.org This involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative. ddugu.ac.in For acyclic α,α-dihaloketones, this can be a significant reaction pathway. The stereochemical outcome of the Favorskii rearrangement is dependent on the substrate and reaction conditions. ddugu.ac.in

Due to the prochiral nature of the carbonyl carbon in the potential cyclopropanone intermediate, the stereochemical outcome can be complex. The approach of the nucleophile to the cyclopropanone will determine the final stereochemistry of the rearranged product.

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-based Species)

The reactivity of this compound with various nucleophiles is a key aspect of its chemistry. The general order of nucleophilicity can influence the reaction rates and pathways.

Oxygen-based Nucleophiles: Alkoxide ions, such as methoxide, are strong nucleophiles and bases. Their reaction with α-haloketones can lead to both substitution products and products of the Favorskii rearrangement. ddugu.ac.inwikipedia.org The use of alkoxides typically yields ester derivatives from the rearrangement pathway. ddugu.ac.in

Nitrogen-based Nucleophiles: Amines can act as nucleophiles, attacking the α-carbon to displace the chloride ions. The reaction of α-haloketones with N-heterocyclic compounds often leads to quaternization. nih.gov Primary and secondary amines can also lead to the formation of α-amino ketones.

Sulfur-based Nucleophiles: Thiolate anions are excellent nucleophiles and readily participate in S(_N)2 reactions with alkyl halides. nih.gov Their reaction with this compound would be expected to proceed efficiently to give α-thio-substituted ketones. The high nucleophilicity of sulfur compounds makes them potent reagents for displacing halides. nih.gov

The relative reactivity of these nucleophiles is influenced by factors such as basicity, polarizability, and steric hindrance.

| Nucleophile Type | Example | Expected Reaction Pathway(s) |

| Oxygen-based | Sodium Methoxide (CH₃ONa) | S(_N)2, Favorskii Rearrangement |

| Nitrogen-based | Ammonia (NH₃), Amines (RNH₂) | S(_N)2 |

| Sulfur-based | Sodium Thiophenoxide (C₆H₅SNa) | S(_N)2 |

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a critical role in the kinetics and selectivity of nucleophilic substitution reactions of this compound. Solvents can stabilize reactants, transition states, and intermediates to varying degrees, thereby influencing the reaction rate and the predominant mechanistic pathway.

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) can solvate both cations and anions effectively through hydrogen bonding. In the context of S(_N)1 reactions, they stabilize the carbocation intermediate and the leaving group, thus accelerating the reaction rate. However, for S(_N)2 reactions, polar protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon, thereby decreasing the reaction rate. nih.govup.ac.za

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipole moments that allow them to solvate cations, but they lack the ability to form strong hydrogen bonds with anions. This leaves the nucleophile relatively "naked" and more reactive, leading to a significant acceleration of S(_N)2 reaction rates. wikipedia.org

The selectivity between substitution and rearrangement (Favorskii) can also be influenced by the solvent. The polarity and proton-donating ability of the medium can affect the stereochemical outcome of the Favorskii rearrangement. ddugu.ac.in

| Solvent Type | Examples | Effect on S(_N)1 Rate | Effect on S(_N)2 Rate |

| Polar Protic | Water (H₂O), Methanol (CH₃OH) | Increase | Decrease |

| Polar Aprotic | Acetone (CH₃COCH₃), DMSO | Decrease | Increase |

Carbonyl Group Transformations

The carbonyl group in this compound is another reactive site, susceptible to transformations such as reduction and nucleophilic addition. The presence of the adjacent dichloromethyl group enhances the electrophilicity of the carbonyl carbon. nih.gov

Reduction Reactions of the Ketone Moiety

The ketone functionality of this compound can be reduced to a secondary alcohol, 3,3-dichloro-2-butanol. Common reducing agents for this transformation include complex metal hydrides.

Sodium Borohydride (B1222165) (NaBH₄): This is a relatively mild reducing agent that is effective for the reduction of aldehydes and ketones. organicchemistrytutor.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. organicchemistrytutor.com

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent than sodium borohydride and will also reduce the ketone. chem-station.com Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. chem-station.com

The reduction of the prochiral ketone in this compound will generate a new stereocenter at the carbon bearing the hydroxyl group. In the absence of a chiral directing group, the reaction will typically produce a racemic mixture of the (R)- and (S)-3,3-dichloro-2-butanol enantiomers. The stereochemical outcome can be influenced by the steric bulk of the reducing agent and the substrate.

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 3,3-dichloro-2-butanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 3,3-dichloro-2-butanol |

Nucleophilic Additions to the Carbonyl Carbon

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are fundamental for the formation of new carbon-carbon bonds.

The reaction of a Grignard reagent (RMgX) with this compound would proceed via nucleophilic addition to the carbonyl group. rutgers.edu The initial product is a magnesium alkoxide, which upon acidic workup, yields a tertiary alcohol. rutgers.edu

For example, the reaction with methylmagnesium bromide (CH₃MgBr) would yield 3,3-dichloro-2-methylbutan-2-ol after hydrolysis. This reaction creates a new stereocenter, and without chiral control, a racemic mixture of products would be expected.

It is important to note that organometallic reagents are also strong bases and can potentially induce elimination or rearrangement reactions, especially with the labile α-chlorine atoms. The reaction conditions must be carefully controlled to favor the desired nucleophilic addition to the carbonyl group.

Condensation and Cyclization Reactions Involving the Carbonyl Group

The carbonyl group in this compound is a key site for condensation and cyclization reactions. The presence of the electron-withdrawing chlorine atoms at the adjacent α-position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity allows this compound to participate in a variety of reactions to form larger, often heterocyclic, structures.

While specific examples of condensation and cyclization reactions involving this compound are not extensively documented in readily available literature, its reactivity can be inferred from the well-established chemistry of α,α-dihaloketones. These compounds are known to react with a range of dinucleophiles to yield heterocyclic systems. For instance, reactions with hydrazines can lead to the formation of pyrazoles, while reactions with hydroxylamine (B1172632) can yield isoxazoles. Similarly, condensation with amidines or guanidines could provide pathways to pyrimidines or other related nitrogen-containing heterocycles.

The general scheme for such a cyclization reaction can be envisioned as an initial nucleophilic attack on the carbonyl carbon, followed by an intramolecular cyclization and subsequent elimination of water and/or hydrogen chloride to afford the aromatic heterocyclic ring. The specific reaction conditions, such as the choice of solvent and the use of a base or acid catalyst, would be crucial in directing the outcome of these reactions.

Table 1: Potential Heterocyclic Products from Condensation/Cyclization of this compound

| Reactant | Potential Heterocyclic Product |

|---|---|

| Hydrazine | Dichloromethyl-methyl-pyrazole derivative |

| Substituted Hydrazines | N-substituted pyrazole (B372694) derivatives |

| Hydroxylamine | Dichloromethyl-methyl-isoxazole derivative |

Elimination Reactions

Elimination reactions of this compound, particularly dehydrochlorination, represent a significant pathway for the formation of unsaturated compounds. The presence of two chlorine atoms on the same carbon atom influences the regioselectivity and facility of these reactions.

Dehydrochlorination Pathways and Products

The dehydrochlorination of this compound can proceed via different pathways depending on the reaction conditions, primarily the nature of the base used. Treatment with a strong, non-nucleophilic base would be expected to promote the elimination of hydrogen chloride (HCl).

Given the structure of this compound, there are two potential protons that can be abstracted: the protons on the methyl group (C1) and the single proton on the dichlorinated carbon (C3), although the latter is highly unlikely due to the presence of the electron-withdrawing chlorine atoms. Therefore, the most probable dehydrochlorination pathway involves the removal of a proton from the C1 methyl group, leading to the formation of a double bond between C1 and C2. However, due to the presence of two chlorine atoms on C3, a subsequent elimination of a second HCl molecule is plausible, leading to a more complex mixture of products.

Studies on the dehydrochlorination of related polychlorinated butanes have shown that the reaction can yield a mixture of chlorinated butenes and butadienes. For instance, the dehydrochlorination of 2,3-dichlorobutane (B1630595) can produce 2-chlorobutene-2. google.com While not a direct analogue, this suggests that the elimination of HCl from this compound could lead to chlorinated vinyl ketones.

Formation of Unsaturated Dichlorinated Species

Under controlled conditions, it is conceivable that a single dehydrochlorination event could occur, leading to the formation of 3,3-dichloro-1-buten-2-one. This unsaturated dichlorinated species would be a highly reactive Michael acceptor, susceptible to further nucleophilic attack.

However, a more likely outcome under forcing conditions is the elimination of two molecules of HCl to form a more unsaturated system. The exact structure of the final product would depend on the reaction mechanism and the stability of the intermediates. The formation of a cumulene or an alkyne derivative could be possible, though such reactions would likely require specific catalysts or very strong bases.

Rearrangement Processes

Rearrangement reactions of α-halo ketones are well-established in organic chemistry, with the Favorskii rearrangement being the most prominent example. This compound, as an α,α-dihaloketone, is a prime candidate for such transformations.

Acid-Catalyzed and Base-Catalyzed Rearrangements

Base-Catalyzed Rearrangement (Favorskii Rearrangement):

The most significant base-catalyzed rearrangement for this compound is the Favorskii rearrangement. wikipedia.orgnrochemistry.comorganicreactions.orgadichemistry.com This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or an alkoxide. The generally accepted mechanism involves the formation of a cyclopropanone intermediate.

For this compound, the reaction would be initiated by the abstraction of a proton from the C1 methyl group by the base to form an enolate. This enolate would then undergo an intramolecular nucleophilic attack on the C3 carbon, displacing one of the chloride ions to form a cyclopropanone intermediate. The second chlorine atom would likely be eliminated in this step or a subsequent step. The strained cyclopropanone ring is then opened by the attack of a nucleophile (the base, e.g., hydroxide or alkoxide). This ring-opening can occur in two ways, leading to two different carbanions. The more stable carbanion will be formed preferentially. Subsequent protonation yields the final carboxylic acid or ester product.

In the case of this compound, the rearrangement would be expected to yield derivatives of 2-methylpropenoic acid. If an alkoxide is used as the base, the corresponding ester would be formed.

Acid-Catalyzed Rearrangement:

Acid-catalyzed rearrangements of α,α-dihaloketones are less common than their base-catalyzed counterparts. However, under acidic conditions, protonation of the carbonyl oxygen can occur, making the carbonyl carbon even more electrophilic. This could potentially facilitate a 1,2-shift of a methyl group or a chlorine atom, although such rearrangements are generally not as facile as the Favorskii rearrangement. The specific products would depend on the stability of the resulting carbocation intermediates.

Mechanistic Investigations of Intramolecular Rearrangements

The mechanism of the Favorskii rearrangement has been the subject of numerous studies. For acyclic α-halo ketones, the formation of a cyclopropanone intermediate is widely accepted. wikipedia.orgadichemistry.com Isotopic labeling studies have provided strong evidence for this mechanism.

In the context of this compound, the key steps of the proposed Favorskii rearrangement mechanism are:

Enolate Formation: A base abstracts a proton from the C1 methyl group.

Cyclopropanone Formation: The enolate undergoes intramolecular SN2 displacement of a chloride ion from C3.

Nucleophilic Attack: A nucleophile (e.g., OH- or OR-) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The cyclopropanone ring opens to form the more stable carbanion.

Protonation: The carbanion is protonated to give the final product.

Table 2: Proposed Products of the Favorskii Rearrangement of this compound

| Base | Nucleophile | Expected Major Product |

|---|---|---|

| Sodium Hydroxide | OH- | 2-Methylpropenoic acid |

| Sodium Methoxide | CH3O- | Methyl 2-methylpropenoate |

Insufficient Information Available for this compound

Following a comprehensive search for scholarly articles and research data concerning the radical reactions and photochemistry of this compound, it has been determined that there is a significant lack of specific information available in the public domain to fulfill the detailed requirements of the requested article. The search did not yield any dedicated studies on the homolytic cleavage of C-Cl bonds or the specific photoinduced transformations of this particular compound.

The available literature provides general principles of radical chemistry and photochemistry for broader classes of compounds, such as halogenated alkanes and various ketones. However, this information is not specific enough to construct a scientifically accurate and detailed article on this compound as requested. Extrapolating from loosely related compounds would not meet the standard of scientific accuracy and would be largely speculative.

Therefore, the generation of a thorough and informative article with detailed research findings and specific data tables, as per the provided outline and instructions, is not possible at this time due to the absence of primary research on the subject compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3,3-Dichlorobutan-2-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

High-Resolution ¹H, ¹³C, and 2D NMR for Structural Elucidation

The structure of this compound (C₄H₆Cl₂O) presents distinct environments for its protons and carbons, leading to a predictable yet informative NMR profile.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two signals corresponding to the two different methyl groups.

The methyl group adjacent to the carbonyl group (C1) is expected to appear as a singlet.

The methyl group attached to the dichlorinated carbon (C4) will also appear as a singlet. The electronegative chlorine atoms and the carbonyl group significantly influence the chemical shifts of these protons, causing them to appear downfield compared to a simple alkane.

¹³C NMR Spectroscopy : The carbon NMR spectrum will display four distinct signals, one for each carbon atom in the molecule.

The carbonyl carbon (C2) will have the most downfield chemical shift, typically in the range of 190-210 ppm. docbrown.info

The quaternary carbon bonded to two chlorine atoms (C3) will also be significantly downfield due to the deshielding effect of the halogens.

The two methyl carbons (C1 and C4) will appear at higher field strengths. The carbon of the acetyl group (C1) will be slightly more downfield than the C4 methyl group.

2D NMR Spectroscopy : Two-dimensional NMR techniques are employed to confirm the assignments made from 1D spectra and to establish connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment would show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a key experiment for this molecule. It would reveal correlations between the protons of the C1 methyl group and the carbonyl carbon (C2), as well as the dichlorinated carbon (C3). Similarly, correlations would be observed between the protons of the C4 methyl group and the C3 carbon, definitively establishing the molecular backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₃CO | ¹H | ~2.4 | Singlet |

| C(Cl₂)CH₃ | ¹H | ~2.2 | Singlet |

| CH₃CO | ¹³C | ~25-30 | Quartet |

| C=O | ¹³C | ~195-205 | Singlet |

| CCl₂ | ¹³C | ~85-95 | Singlet |

| C(Cl₂)CH₃ | ¹³C | ~30-35 | Quartet |

Application of NMR for Reaction Monitoring and Mechanistic Insights

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. beilstein-journals.orgnih.gov The synthesis of this compound, typically via the halogenation of butan-2-one, can be followed using this method. actachemscand.orgwikipedia.org

By acquiring NMR spectra at regular intervals, the consumption of the starting material (butan-2-one) and the formation of the intermediate (3-chlorobutan-2-one) and the final product (this compound) can be quantified. This allows for the determination of reaction kinetics and the optimization of reaction conditions.

Furthermore, NMR can provide crucial mechanistic insights. The halogenation of ketones can proceed through either an acid- or base-catalyzed pathway, involving an enol or enolate intermediate, respectively. wikipedia.orglibretexts.orgscispace.com In-situ NMR studies can help identify these transient intermediates or byproducts, thereby elucidating the reaction mechanism. For instance, observing the regioselectivity of the initial chlorination step can confirm whether the reaction proceeds under kinetic or thermodynamic control.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound.

Molecular Formula : C₄H₆Cl₂O nih.gov

Calculated Exact Mass : 139.9796 Da nih.gov

HRMS can differentiate the exact mass of this compound from other compounds with the same nominal mass but different elemental formulas. A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of two chlorine atoms in this compound results in a characteristic cluster of peaks for the molecular ion:

M+ peak (containing two ³⁵Cl atoms) : Highest intensity (base peak of the cluster).

M+2 peak (containing one ³⁵Cl and one ³⁷Cl) : Approximately 65% of the M+ intensity.

M+4 peak (containing two ³⁷Cl atoms) : Approximately 10% of the M+ intensity.

Observing this specific isotopic pattern is strong evidence for the presence of two chlorine atoms in the molecule.

Fragmentation Patterns and Tandem Mass Spectrometry for Structural Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways include:

Alpha-Cleavage : This is a common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. youtube.com

Loss of a methyl radical (•CH₃) from the acetyl group would result in a [C₃H₃Cl₂O]⁺ acylium ion.

Cleavage of the C2-C3 bond would lead to the loss of the •C(Cl₂)CH₃ radical, forming a [CH₃CO]⁺ acylium ion, which is often a prominent peak for methyl ketones.

Loss of Chlorine : The molecule can lose a chlorine radical (•Cl) to form a [C₄H₆ClO]⁺ ion. This can be followed by the loss of a second chlorine radical.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 140 | [C₄H₆Cl₂O]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₃H₃Cl₂O]⁺ | Alpha-cleavage (M - •CH₃) |

| 105 | [C₄H₆ClO]⁺ | Loss of •Cl |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (M - •C(Cl₂)CH₃) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netunt.edu It is an ideal method for assessing the purity of this compound and for detecting it at trace levels in complex mixtures. nih.gov

In a GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their volatility and interaction with the stationary phase of the GC column. As this compound elutes from the column, it enters the mass spectrometer, which records its mass spectrum.

This technique allows for:

Purity Assessment : The chromatogram will show a major peak for this compound and smaller peaks for any impurities. The identity of these impurities (e.g., residual starting materials, monochlorinated byproducts, or isomers) can be determined from their respective mass spectra. nih.gov

Trace Analysis : GC-MS is highly sensitive and can detect very low concentrations of analytes. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific m/z values characteristic of this compound are monitored, the signal-to-noise ratio is dramatically increased, allowing for quantification at parts-per-billion (ppb) levels or lower. This is particularly useful in environmental monitoring or process control. csic.es

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and quantify the components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal.

Reverse-phase HPLC is a suitable method for the analysis of this compound. sielc.com Method development involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. A common approach utilizes a C18 column as the stationary phase, which retains the analyte based on its hydrophobicity.

The mobile phase typically consists of a mixture of acetonitrile and water. sielc.com The ratio of these solvents is a critical parameter that is optimized to control the retention time of this compound. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred modifier. sielc.com

Optimization of the HPLC method also includes adjusting the flow rate and column temperature to enhance separation efficiency. The use of smaller particle size columns (e.g., 3 µm) can lead to faster analysis times, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

A typical set of optimized HPLC conditions for the analysis of this compound is presented in the interactive data table below.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Special Conditions | For MS compatibility, replace Phosphoric Acid with Formic Acid |

This table outlines a reverse-phase HPLC method for the analysis of this compound, highlighting the column, mobile phase, and detection methods.

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like this compound. nih.govcsic.es In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

For the analysis of halogenated hydrocarbons, a capillary column is often employed. gcms.cz The choice of the stationary phase is critical for achieving good resolution. A common stationary phase for this type of analysis is a bonded polyethylene glycol (e.g., CP-Wax 57 CB). gcms.cz

The temperature of the GC oven is another crucial parameter that is often programmed to increase during the analysis. This temperature programming allows for the efficient elution of compounds with a wide range of boiling points. The separated components are then detected as they exit the column, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gcms.cz GC-MS provides not only quantitative information but also structural information based on the mass spectrum of the analyte. nih.govnih.gov

The following interactive data table summarizes typical GC conditions for the analysis of volatile chlorinated compounds.

| Parameter | Condition |

| Column | Fused silica capillary column (e.g., Agilent CP-Wax 57 CB, 0.32 mm x 50 m) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 200 °C |

| Oven Temperature Program | 60 °C to 200 °C at 2 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

This table provides a summary of typical Gas Chromatography (GC) conditions for the analysis of volatile halogenated hydrocarbons, including the column type, carrier gas, and temperature settings.

When a pure sample of this compound or its derivatives is required for further studies, preparative chromatography is employed. This technique is a larger-scale version of analytical chromatography, designed to isolate and purify significant quantities of a specific compound from a mixture.

Both preparative HPLC and preparative GC can be utilized. The choice between the two depends on the volatility and thermal stability of the compound of interest. For non-volatile or thermally labile compounds, preparative HPLC is the method of choice. The principles of separation are the same as in analytical HPLC, but larger columns and higher flow rates are used to accommodate larger sample sizes. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is another liquid-liquid partition chromatography technique that can be used for preparative isolation. mdpi.comresearchgate.net HSCCC avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption and degradation of the sample. nih.govresearchgate.net

The following interactive data table outlines the key aspects of preparative chromatography for compound isolation.

| Technique | Principle | Key Features |

| Preparative HPLC | Liquid-solid partition chromatography | Larger columns, higher flow rates, suitable for non-volatile compounds |

| Preparative GC | Gas-liquid partition chromatography | Larger columns, suitable for volatile and thermally stable compounds |

| HSCCC | Liquid-liquid partition chromatography | No solid support, minimizes sample adsorption and degradation |

This table compares different preparative chromatography techniques used for the isolation and purification of chemical compounds, highlighting their principles and key features.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining suitable crystals of this compound itself may be challenging, the analysis of its crystalline derivatives provides invaluable insights into its molecular structure and intermolecular interactions.

The primary outcome of an X-ray crystallographic analysis is the determination of the solid-state molecular conformation. This reveals the precise bond lengths, bond angles, and torsion angles within the molecule. For derivatives of this compound, this information would elucidate the spatial arrangement of the chlorine atoms, the carbonyl group, and the alkyl backbone.

Understanding the preferred conformation in the solid state is crucial, as it can influence the chemical reactivity and physical properties of the compound. The rigidity or flexibility of the molecular framework can also be assessed from the crystallographic data.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com

The analysis of these interactions provides a deeper understanding of the forces that hold the crystal together. ias.ac.in In the case of this compound derivatives, interactions involving the chlorine atoms (halogen bonding) and the carbonyl group (dipole-dipole interactions or hydrogen bonding if suitable donors are present) would be of particular interest. The nature and strength of these intermolecular interactions can significantly impact the melting point, solubility, and other macroscopic properties of the crystalline material. ias.ac.inmdpi.com

Elucidation of Absolute Configuration (if applicable)

The elucidation of the absolute configuration of a chiral molecule is a critical aspect of its complete stereochemical characterization. This compound possesses a single stereocenter at the C3 carbon atom, which is bonded to four different substituents: a methyl group (-CH3), a chlorine atom (-Cl), another chlorine atom (-Cl), and an acetyl group (-COCH3). This structural arrangement makes this compound a chiral molecule, existing as a pair of enantiomers. However, a comprehensive review of the scientific literature indicates that studies specifically focused on the resolution and determination of the absolute configuration of the enantiomers of this compound have not been extensively reported.

In the absence of specific experimental data for this compound, this section will outline the principal advanced spectroscopic and analytical methodologies that would be applicable for the elucidation of its absolute configuration, should the enantiomers be resolved. These techniques are routinely employed for the stereochemical characterization of chiral ketones and related halogenated compounds.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.org This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers.

For the analysis of this compound, the experimental VCD spectrum of a resolved enantiomer would be recorded. Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), would be performed to predict the theoretical VCD spectra for both the (R)- and (S)-enantiomers. A comparison of the experimental spectrum with the calculated spectra allows for an unambiguous assignment of the absolute configuration. dtu.dk The reliability of this method has been demonstrated for a wide range of natural products and other chiral organic molecules. rsc.org

X-Ray Crystallography

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. nih.gov This technique allows for the direct visualization of the three-dimensional structure of a molecule in the crystalline state.

To apply this method to this compound, one would first need to resolve the racemic mixture and then crystallize one of the pure enantiomers. The diffraction pattern of X-rays passing through the crystal can be analyzed to generate a detailed electron density map, from which the precise spatial arrangement of all atoms can be determined. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, which are particularly pronounced for heavier atoms like chlorine. nih.gov

Computational and Theoretical Studies of 3,3 Dichlorobutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO, Charge Distribution)

Analysis of the electronic structure reveals how electrons are distributed within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

A charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of 3,3-dichlorobutan-2-one. This information is vital for predicting how the molecule would interact with other reagents, particularly in electrophilic and nucleophilic attacks. However, specific values for the HOMO-LUMO gap and detailed charge distribution maps for this compound are not available in published research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra and confirm the structure of a compound. While experimental spectra for related compounds are available, specific computational predictions for this compound have not been reported.

Conformation Analysis and Potential Energy Surfaces

Most molecules are not static and can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. A potential energy surface (PES) is a multi-dimensional map that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify low-energy conformers (local minima) and the energy barriers (saddle points) that separate them. For this compound, this analysis would reveal the preferred three-dimensional structure and the flexibility of its carbon backbone. Such a study, however, has not been published.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism.

Transition State Characterization for Key Reactions

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods are uniquely suited to locate and analyze these fleeting structures. For reactions involving this compound, such as nucleophilic substitution or elimination, transition state calculations would be essential for a detailed mechanistic understanding, but no such characterizations are available in the literature.

Reaction Pathway Determination and Energy Barrier Calculations

By mapping the energetic landscape that connects reactants, transition states, and products, computational chemists can determine the most likely reaction pathway. The energy barrier, or activation energy, is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. Calculations of reaction pathways and energy barriers provide quantitative insights into why a particular reaction is fast or slow and why certain products are favored over others. For this compound, these calculations would be invaluable for predicting its chemical behavior, but the necessary research has not been conducted or published.

Solvation Models in Computational Studies

The accurate representation of solvent effects is crucial for modeling chemical reactions and properties in solution. Solvation models in computational chemistry are broadly categorized into explicit and implicit models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions. While highly accurate, this method is computationally expensive, limiting its application to smaller systems or shorter simulation times. For this compound, an explicit model would involve surrounding the molecule with a number of solvent molecules (e.g., water, methanol) and calculating the quantum mechanical or molecular mechanical interactions.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). github.io The Solvation Model based on Density (SMD) is a universal solvation model that has also gained popularity. github.io These models are computationally less demanding and are widely used to estimate solvation free energies and to study solvent effects on reaction mechanisms.

The choice of solvation model depends on the specific research question. For studying the general effect of solvent polarity on the conformational equilibrium or reaction kinetics of this compound, implicit models are often sufficient. However, for processes where specific hydrogen bonding or other direct solute-solvent interactions are critical, explicit or hybrid models (a combination of explicit and implicit) may be necessary.

| Solvation Model | Description | Typical Application for this compound | Relative Computational Cost |

|---|---|---|---|

| Explicit (e.g., TIP3P water) | Individual solvent molecules are explicitly included. | Studying specific hydrogen bonding to the carbonyl oxygen. | High |

| Implicit (e.g., PCM, COSMO) | Solvent is treated as a continuous dielectric medium. | Calculating solvation free energy in various solvents. | Low |

| SMD | Universal solvation model based on electron density. | Predicting partitioning between different solvent phases. | Low to Medium |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique allows for the exploration of conformational landscapes and the study of intermolecular interactions over time.

This compound has a single bond between the carbonyl carbon (C2) and the dichlorinated carbon (C3), around which rotation can occur. This rotation gives rise to different conformers, each with a distinct energy and population in solution. The relative stability of these conformers is governed by a combination of steric and electrostatic interactions.

MD simulations can be employed to explore the potential energy surface of this compound as a function of the dihedral angle between the carbonyl group and the C-C bond. By simulating the molecule in a box of solvent molecules, the influence of the solvent on the conformational preferences can be investigated. It is expected that the bulky chlorine atoms will lead to significant steric hindrance, influencing the rotational barrier and the equilibrium populations of staggered and eclipsed conformations.

| Conformer | Dihedral Angle (O=C-C-Cl) | Anticipated Relative Energy | Key Interactions |

|---|---|---|---|

| Anti-periplanar | ~180° | Low | Minimized steric repulsion between carbonyl oxygen and chlorine. |

| Syn-periplanar | ~0° | High | Significant steric and electrostatic repulsion. |

| Gauche | ~±60° | Intermediate | Moderate steric interactions. |

By analyzing the radial distribution functions and interaction energies from an MD simulation, the strength and nature of these interactions can be quantified. For example, in an aqueous solution, the simulation could reveal the structure of the hydration shell around the molecule and the average number of hydrogen bonds formed with the carbonyl oxygen.

Machine Learning and Chemoinformatics Applications

The fields of machine learning (ML) and chemoinformatics offer data-driven approaches to predict chemical properties and reactivity, and to extract valuable information from large chemical databases.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive chemistry. mdpi.com These models correlate the chemical structure of a molecule with its biological activity or chemical reactivity. For this compound, QSAR models could be developed to predict its reactivity towards various nucleophiles or its potential for undergoing specific side reactions.

The development of such a model would involve:

Data Collection: Gathering experimental data on the reactivity of a series of related α-haloketones. nih.gov

Descriptor Calculation: Computing a large number of numerical descriptors that represent the structural, electronic, and physicochemical properties of the molecules.

Model Building: Using machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) to build a mathematical model that relates the descriptors to the observed reactivity.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. mdpi.com

Such predictive models can be used to screen for optimal reaction conditions or to estimate the reactivity of novel compounds without the need for extensive experimental work.

Large chemical reaction databases, such as the Open Reaction Database, contain a wealth of information about chemical transformations. open-reaction-database.org Chemoinformatics tools can be used to mine these databases for reactions that are analogous to those involving this compound.

This can be achieved by defining a reaction query based on the structural features of the reactants and products. For instance, one could search for all reactions involving the nucleophilic substitution of a chlorine atom on a carbon adjacent to a carbonyl group. The results of such a search can provide valuable information on:

Reaction Precedents: Identifying similar reactions that have been successfully performed.

Reaction Conditions: Discovering a range of reagents, catalysts, and solvents that have been used for analogous transformations.

Reaction Outcomes: Gaining insights into the expected yields, stereoselectivity, and potential side products.

This data-driven approach can significantly accelerate the development of synthetic routes involving this compound.

Advanced Applications of 3,3 Dichlorobutan 2 One in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The strategic placement of a carbonyl group and geminal dichloro-substituents makes 3,3-Dichlorobutan-2-one a highly reactive and versatile intermediate for a variety of organic transformations.

Precursor in the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, most notably thiazoles.

The Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, typically involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). scholaris.carsc.org In this context, this compound can react with thiourea or its derivatives to form 2-aminothiazoles. The reaction proceeds through the initial formation of an intermediate by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the chlorine atoms, followed by cyclization and dehydration to yield the aromatic thiazole ring. While specific literature detailing the reaction with this compound is not abundant, the general mechanism of the Hantzsch synthesis strongly supports its utility in this transformation. organic-chemistry.org

The general reaction scheme for the Hantzsch thiazole synthesis is as follows:

Where X is a halogen.

This reaction is a powerful tool for accessing a wide range of substituted thiazoles, which are prevalent in many biologically active compounds.

Application in Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex carbon skeletons. This compound can participate in several key carbon-carbon bond-forming reactions.

One such reaction is the Reformatsky reaction , which involves the reaction of an α-haloester or α-haloketone with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester or β-hydroxy ketone. wikipedia.orgbeilstein-journals.org The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group of another molecule. While the classical Reformatsky reaction utilizes α-haloesters, its principles can be extended to α-haloketones like this compound.

The general mechanism involves:

Oxidative addition of zinc to the carbon-chlorine bond to form the organozinc reagent.

Nucleophilic addition of the organozinc reagent to a carbonyl compound.

Acidic workup to yield the β-hydroxy carbonyl compound.

This reaction provides a valuable method for the construction of new carbon-carbon bonds under relatively mild conditions.

Intermediate for Functional Group Interconversions

Functional group interconversions are essential for elaborating molecular structures and introducing desired chemical properties. This compound is a substrate for the Favorskii rearrangement , a reaction of α-halo ketones with a base that leads to the formation of carboxylic acid derivatives. wikipedia.orgddugu.ac.inyoutube.com

The mechanism of the Favorskii rearrangement is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com The base abstracts a proton from the α-carbon on the side of the ketone away from the chlorine atoms, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack to displace one of the chlorine atoms, forming a cyclopropanone ring. The resulting cyclopropanone is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion), leading to the opening of the ring and the formation of a carboxylic acid or its derivative. wikipedia.org

For this compound, the rearrangement would be expected to yield a rearranged carboxylic acid derivative, demonstrating a significant transformation of the original carbon skeleton.

Development of Targeted Organic Molecules

The synthetic utility of this compound extends to its role as a precursor in the synthesis of commercially important molecules, including agrochemical intermediates and specialty chemicals.

Synthesis of Agrochemical Intermediates

The development of new and effective agrochemicals is crucial for modern agriculture. While direct patent literature specifically citing this compound in the synthesis of commercial fungicides is limited, its potential as a precursor is evident from its reactivity. For instance, the thiazole ring, which can be synthesized from this compound, is a core structural motif in many fungicides. The ability to introduce various substituents onto the thiazole ring through the choice of starting materials in the Hantzsch synthesis allows for the fine-tuning of the biological activity of the final product.

Precursor to Specialty Chemicals and Fine Chemicals

Specialty and fine chemicals are produced in smaller quantities than bulk chemicals but have high value due to their specific applications. This compound can serve as a starting material for the synthesis of various specialty chemicals. For example, the heterocyclic compounds derived from it can be used as building blocks for the synthesis of dyes, photographic chemicals, and other performance materials. The reactivity of the chlorine atoms and the carbonyl group allows for a wide range of chemical modifications, making it a versatile platform for the development of novel molecules with tailored properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H6Cl2O |

| Molecular Weight | 141.0 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 145-147 °C |

| Density | 1.23 g/cm³ |

| CAS Number | 2648-57-9 |

Advanced Material Precursors

The utility of a chemical compound as a precursor for advanced materials hinges on its reactivity and ability to form well-defined, extended structures. For this compound, its potential in this regard is theoretically plausible due to the presence of reactive sites—the carbonyl group and the gem-dichloro moiety. These functional groups could, in principle, participate in various bond-forming reactions. However, the current body of scientific literature does not provide specific examples or detailed studies on its use in creating advanced materials.